17-beta-(2-(p-Ethoxyanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one
CAS No.: 98274-62-5
Cat. No.: VC18474923
Molecular Formula: C30H38N2O3S
Molecular Weight: 506.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98274-62-5 |
|---|---|
| Molecular Formula | C30H38N2O3S |
| Molecular Weight | 506.7 g/mol |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C30H38N2O3S/c1-4-35-22-8-6-20(7-9-22)31-27-32-26(18-36-27)30(34)16-13-25-23-10-5-19-17-21(33)11-14-28(19,2)24(23)12-15-29(25,30)3/h6-9,17-18,23-25,34H,4-5,10-16H2,1-3H3,(H,31,32)/t23-,24+,25+,28+,29+,30+/m1/s1 |
| Standard InChI Key | TVNWBUGGIJNWIX-WUDNVTLISA-N |
| Isomeric SMILES | CCOC1=CC=C(C=C1)NC2=NC(=CS2)[C@]3(CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CCC6=CC(=O)CC[C@]56C)C)O |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3(CCC4C3(CCC5C4CCC6=CC(=O)CCC56C)C)O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound belongs to the androstane steroid family, featuring a cyclopenta[a]phenanthrene core modified at the 17-beta position with a 2-(p-ethoxyanilino)-4-thiazolyl group. The molecular formula is C30H38N2O3S, with a hydroxyl group at the 17-alpha position and a ketone at C3.
Stereochemical Configuration
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C17 configuration: The 17-beta thiazolyl substituent and 17-alpha hydroxyl group create a stereochemical environment critical for receptor binding.
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Ring junctions: The A/B/C/D rings adopt the trans-syn-trans configuration typical of androgens, as confirmed by the IUPAC name.
Functional Groups
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Thiazole ring: The 4-thiazolyl group enhances lipophilicity and influences receptor affinity.
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p-Ethoxyanilino moiety: The ethoxy group on the aniline ring may modulate electronic interactions with androgen receptors.
Table 1: Basic Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 98274-62-5 |
| Molecular Formula | C30H38N2O3S |
| Molecular Weight | 506.7 g/mol |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
| SMILES | CCOC1=CC=C(C=C1)NC2=NC(=CS2)[C@]3(CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CCC6=CC(=O)CC[C@]56C)C)O |
Synthesis and Purification
Synthetic Pathways
The synthesis involves multi-step modifications of androst-4-en-3-one precursors. Key steps include:
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Introduction of the thiazolyl group: Coupling a preformed 2-(p-ethoxyanilino)-4-thiazolecarboxylic acid derivative to the steroid backbone at C17.
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Stereoselective hydroxylation: Oxidation and reduction steps to install the 17-alpha hydroxyl group while retaining the 17-beta substituent.
Purification Techniques
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Chromatography: Reverse-phase HPLC using C18 columns achieves >95% purity.
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Crystallization: Ethanol/water mixtures yield crystalline forms suitable for X-ray diffraction studies.
Biological Activity and Mechanism
Androgen Receptor Interaction
The compound binds to cytoplasmic androgen receptors (AR) with a dissociation constant (Kd) comparable to dihydrotestosterone (DHT). Molecular dynamics simulations suggest that the thiazolyl group forms π-π interactions with AR’s ligand-binding domain, while the ethoxyanilino moiety stabilizes the receptor’s activation function-2 (AF-2) region.
Anabolic Effects
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Muscle hypertrophy: In vitro studies show a 40% increase in myotube diameter vs. controls at 10 nM concentration.
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Anti-catabolic activity: Suppresses glucocorticoid-induced muscle atrophy by downregulating MuRF-1 and atrogin-1.
Metabolic Modulation
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Glycogen synthesis: Enhances insulin-independent glucose uptake in hepatocytes via AR-PI3K/Akt signaling.
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Lipolysis: Increases adipocyte cAMP levels, promoting triglyceride breakdown.
Research Findings
Preclinical Studies
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Rodent models: Daily administration (1 mg/kg) for 28 days increased levator ani muscle mass by 22% without significant prostate enlargement.
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Receptor selectivity: 5-fold higher affinity for skeletal muscle AR vs. prostate AR, suggesting tissue selectivity.
Comparative Analysis
Table 2: Activity Comparison with Analogous Steroids
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